2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid
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Overview
Description
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of pyridinecarboxylic acid and contains both a chloro and a methyl group attached to a phenoxy moiety
Mechanism of Action
Target of Action
It is known that phenoxy herbicides, which this compound is a derivative of, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, including 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid, induce rapid, uncontrolled growth in broad-leaf plants, effectively causing them to "grow to death" . This makes them effective for selectively killing broad-leaf weeds while leaving monocotyledonous crops relatively unaffected .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely interferes with the normal functioning of the auxin pathway in broad-leaf plants .
Result of Action
The primary result of the action of this compound is the rapid, uncontrolled growth of broad-leaf plants, leading to their death . This selective toxicity makes the compound useful as a herbicide.
Biochemical Analysis
Biochemical Properties
It is known that pyridinecarboxylic acids, which 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid is a derivative of, are involved in various biochemical reactions .
Metabolic Pathways
It is known that some phenoxyacetic acids, which are structurally similar to this compound, can be metabolized by certain strains of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Another phenoxy herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with structural similarities.
Uniqueness
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid is unique due to the presence of both a pyridine ring and a phenoxy moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique applications and effects .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-7-9(14)4-5-11(8)18-12-10(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKQLRXESWUKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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